2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol
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Overview
Description
2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol is a complex organic compound with the molecular formula C23H23F2NO3 and a molecular weight of 399.43 g/mol . This compound features a benzylamine moiety substituted with dimethoxy groups and two fluorophenyl groups attached to an ethanol backbone. It is primarily used in research settings for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzylamine with a suitable fluorophenyl ketone under reductive amination conditions. This process often requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired ethanol derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ethanol group or reduce other functional groups present.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action for 2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: Shares the dimethoxybenzylamine moiety but lacks the fluorophenyl groups.
3,4-Dimethoxybenzylamine: Similar structure but with different substitution patterns on the benzylamine group.
1,1-Bis(4-fluorophenyl)ethanol: Contains the fluorophenyl groups but lacks the dimethoxybenzylamine moiety.
Uniqueness
2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol is unique due to its combination of dimethoxybenzylamine and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these combined features are advantageous .
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2NO3/c1-28-21-12-3-16(13-22(21)29-2)14-26-15-23(27,17-4-8-19(24)9-5-17)18-6-10-20(25)11-7-18/h3-13,26-27H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAJJFZTHJQWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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